2-methylbutane-1,2,3-triol
Overview
Description
2-Methylbutane-1,2,3-triol is an organic compound with the molecular formula C5H12O3 It is a triol, meaning it contains three hydroxyl groups (-OH) attached to its carbon backbone The structure of this compound includes a methyl group attached to the second carbon of a butane chain, with hydroxyl groups on the first, second, and third carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylbutane-1,2,3-triol can be achieved through several methods. One common approach involves the stereoselective synthesis from α, β-unsaturated acylsilanes. The oxidation of an olefin moiety with osmium tetroxide followed by protection of the hydroxyl groups and nucleophilic reactions to the silyl carbonyl group can yield the desired triol with high stereoselectivity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis involving selective oxidation and protection-deprotection strategies are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methylbutane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the hydroxyl groups can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide and periodate are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides can be employed.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.
Scientific Research Applications
2-Methylbutane-1,2,3-triol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in drug design and delivery systems.
Industry: It can be used in the production of polymers and other materials due to its multifunctional nature
Mechanism of Action
The mechanism by which 2-methylbutane-1,2,3-triol exerts its effects is primarily through its hydroxyl groups. These groups can participate in hydrogen bonding, making the compound highly reactive and versatile in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme binding sites in biological systems or reactive sites in synthetic chemistry .
Comparison with Similar Compounds
Glycerol (1,2,3-propanetriol): Similar triol structure but with a different carbon backbone.
1,2,3-Butanetriol: Another triol with a straight-chain structure.
Uniqueness: 2-Methylbutane-1,2,3-triol is unique due to the presence of a methyl group on the second carbon, which influences its chemical reactivity and physical properties. This structural difference can lead to variations in boiling points, solubility, and reactivity compared to other triols .
Properties
IUPAC Name |
2-methylbutane-1,2,3-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-4(7)5(2,8)3-6/h4,6-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKWFOVSARANHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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